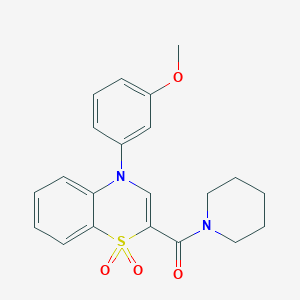

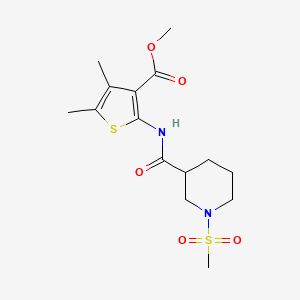

4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a derivative of the 1,4-benzothiazine class, which is known for its diverse biological activities and applications in medicinal chemistry. Research in this area focuses on the synthesis, structural analysis, and exploration of the chemical and physical properties of these compounds.

Synthesis Analysis The synthesis of 4H-1,4-benzothiazine derivatives, including our compound of interest, often involves multi-step reactions starting from simple and commercially available chemicals. For example, a typical synthetic route may involve protection, N-acylation, and oxidation steps to introduce the sulfonyl derivative, followed by anionic transposition and simultaneous deprotection-cyclization to yield the final product. These processes are aimed at achieving high yields and purity of the benzothiazine derivatives (Montis et al., 2008).

Molecular Structure Analysis The molecular structure of benzothiazine derivatives has been characterized using various analytical techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal details about the bonding, geometry, and conformation of the molecules. For instance, crystal structure analysis has helped in understanding the arrangements of molecules in the solid state and the types of intermolecular interactions they undergo (Chakraborty et al., 2007).

Scientific Research Applications

Synthesis and Biological Study

4H-1,4-benzothiazines have been synthesized and examined for their antimicrobial and anthelmintic activity. This includes the study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines and their sulphones and ribofuranosides, indicating their potential in biological research (N. Khandelwal, Abhilasha, N. Gautam, D. Gautam, 2013).

Crystal Structure and Molecular Packing

The compound's crystal structure, including its distorted benzothiazine ring and planar benzene ring, has been examined, providing insights into its molecular architecture and the stabilization of its molecular packing through hydrogen-bonding networks (P. Kumaradhas, K. Nirmala, 1997).

Thermal Behaviour Analysis

The thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives has been studied, highlighting the significance of these compounds in thermal analysis and their potential biologically active forms (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013).

Key Intermediate in Synthesis of Anti-Inflammatory Agents

4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide has been identified as a key intermediate in the synthesis of Oxicam anti-inflammatory agents, demonstrating its importance in pharmaceutical research (N. Manjarrez, H. Pérez, A. Solís, H. Luna, 1996).

Ca2+ Antagonistic Activity

Research on 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines has revealed their potent Ca2+ antagonistic activity, providing valuable data for studies in cardiovascular pharmacology (M. Fujita, S. Ito, A. Ota, N. Kato, K. Yamamoto, Y. Kawashima, H. Yamauchi, J. Iwao, 1990).

Biopharmaceutical Applications

A study on substituted 4H-1,4-benzothiazine and piperazine derivatives has shown their potential as antimicrobial and antioxidant agents, indicating their importance in biopharmaceutical applications (Sumit Saroha, Chhavi, P. Sharma, 2020).

properties

IUPAC Name |

[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODSIDDCGJVCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)